molecular formula C7H6F3N3O2 B073175 2-Nitro-4-(trifluoromethyl)phenylhydrazine CAS No. 1513-50-4

2-Nitro-4-(trifluoromethyl)phenylhydrazine

Cat. No. B073175
CAS RN: 1513-50-4
M. Wt: 221.14 g/mol
InChI Key: WJBJSMUUWDXKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-(trifluoromethyl)phenylhydrazine (NTFPH) is an organic compound that is widely used in scientific research. It has a variety of applications, including synthesis, chromatography, and spectroscopy. NTFPH is a highly reactive compound, making it a valuable tool for scientists to study the properties of various compounds and their interactions with other molecules.

Scientific Research Applications

Detection and Sensing Applications

2-Nitro-4-(trifluoromethyl)phenylhydrazine and its derivatives have been utilized in the synthesis of coordination polymers for the selective detection of nitro compounds like 2,4,6-Trinitrophenol (TNP). These compounds exhibit photoluminescence properties, making them potential probes for TNP detection due to their strong electron-withdrawing ability and significant light absorption capacity. The structural modification, such as acylation, significantly alters the photoluminescence behavior of organic ligands, enhancing their sensing capabilities. Studies have demonstrated that certain coordination polymers can act as excellent sensors for TNP, with significant emission quenching observed in the presence of TNP compared to other potential interfering analytes, such as 4-nitroaniline (Li, Yu, & Xu, 2021).

Synthesis of Bioactive Compounds

The chemistry of this compound facilitates the one-pot synthesis of trifluoromethyl- and nitroso-substituted pyrazolines and pyrazoles, which have shown considerable tuberculostatic activity. This highlights the potential of such compounds in the development of new therapeutic agents. The synthesis involves the reaction of trifluoromethyl-containing 1,3-diketones, sodium nitrite, and hydrazines, leading to the formation of compounds with significant bioactivity (Khudina, Burgart, Saloutin, & Kravchenko, 2010).

Material Science and Catalysis

In material science, compounds derived from this compound have been explored for their catalytic properties, especially in reactions related to the hydrogen evolution reaction (HER). The modification of graphene oxide with phenylhydrazine-4-sulfonic acid and subsequent electrodeposition of Ni nanoparticles has resulted in composite materials exhibiting excellent catalytic activity for HER in alkaline solutions. Such materials demonstrate low overpotentials and high exchange current densities, suggesting their potential as alternatives to platinum-based catalysts in electrochemical hydrogen production (Du, Wang, Bai, Zhang, Song, & Shao, 2018).

Safety and Hazards

“2-Nitro-4-(trifluoromethyl)phenylhydrazine” is classified as a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, using only under a chemical fume hood, and not breathing the dust, vapor, mist, or gas .

Mechanism of Action

Target of Action

Similar compounds such as phenylhydrazines have been known to interact with various biological targets .

Mode of Action

It’s known that phenylhydrazines can act as reductants in various chemical reactions . They can donate electrons and participate in redox reactions, which could potentially alter the function of their biological targets.

Biochemical Pathways

Phenylhydrazines have been used in the reduction and functionalization of graphene oxide , indicating their potential role in redox reactions and the modification of biochemical compounds.

Action Environment

The action, efficacy, and stability of 2-Nitro-4-(trifluoromethyl)phenylhydrazine can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 2-8°C , indicating that temperature could affect its stability. Other factors such as pH, presence of other chemicals, and the specific biological environment could also influence its action and efficacy.

properties

IUPAC Name

[2-nitro-4-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBJSMUUWDXKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397130
Record name 2-nitro-4-(trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1513-50-4
Record name 2-nitro-4-(trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-nitro-4-(trifluoromethyl)phenyl]hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.